molecular formula C20H18N4O4 B13780062 4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione CAS No. 6647-13-8

4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione

Cat. No.: B13780062
CAS No.: 6647-13-8
M. Wt: 378.4 g/mol
InChI Key: WYZSBSMGZHFJJH-UHFFFAOYSA-N
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Description

4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its naphth[2,3-f]isoindole core, which is substituted with amino, ethoxyethyl, and imino groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione typically involves multi-step organic reactionsThe ethoxyethyl group is then added via an alkylation reaction, and the imino group is introduced through a condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieving efficient synthesis. Continuous flow reactors may also be employed to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione involves its interaction with specific molecular targets and pathways. The compound’s amino and imino groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxyethyl group enhances its solubility and reactivity compared to similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

6647-13-8

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

4,11-diamino-2-(2-ethoxyethyl)-1-iminonaphtho[2,3-f]isoindole-3,5,10-trione

InChI

InChI=1S/C20H18N4O4/c1-2-28-8-7-24-19(23)13-14(20(24)27)16(22)12-11(15(13)21)17(25)9-5-3-4-6-10(9)18(12)26/h3-6,23H,2,7-8,21-22H2,1H3

InChI Key

WYZSBSMGZHFJJH-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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